molecular formula C5H5ClIN3 B079523 4-Chloro-5-iodo-6-methylpyrimidin-2-amine CAS No. 897030-99-8

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Cat. No.: B079523
CAS No.: 897030-99-8
M. Wt: 269.47 g/mol
InChI Key: FLHZBTLBILVJOJ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-methylpyrimidin-2-amine: is a halogenated heterocyclic compound with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.

Scientific Research Applications

4-Chloro-5-iodo-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety information for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine includes the GHS05 and GHS07 pictograms . The signal word is "Danger" . Hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician . The hazard classifications are Acute Tox. 4 Oral - harmful if swallowed, and Eye Dam. 1 - causes serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine typically involves the halogenation of a pyrimidine precursor. One common method includes the iodination of 4-chloro-6-methylpyrimidin-2-amine using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-iodo-6-methylpyrimidin-2-amine .

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and potential bioactivity .

Properties

IUPAC Name

4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZBTLBILVJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469956
Record name 4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897030-99-8
Record name 4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-6-methylpyrimidin-2-ylamine (5 g, 0.04 mol) was suspended in acetonitrile (50 mL) and methanol (50 mL) and N-iodosuccinimide (12 g, 0.05 mol, 1.5 equiv.) added to the resulting mixture. The mixture was heated to 60° C. under a nitrogen atmosphere for 3 h. A solid precipitated in the resulting brown mixture and was isolated by filtration and washed with cyclohexane to give a white crystalline solid 6 g, 65%. Additional product (˜2.5 g) was present in the mother liquors. LCMS m/e 270 35Cl/272 37Cl (M++1);
Quantity
5 g
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reactant
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50 mL
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12 g
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reactant
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50 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-chloro-6-methylpyrimidine (Aldrich, 10 g, 70 mmol) in acetonitrile (100 mL) and MeOH (140 mL) was added N-iodosuccinimide (Aldrich, 24 g, 105 mmol) at room temperature. The reaction mixture was heated to 60° C. for 5 h under a nitrogen atmosphere. After the reaction was complete, by monitoring LC/MS, it was allowed to cool to room temperature. The reaction mixture was put on a rotary evaporator and the solvent was evaporated to the half of its original volume. A precipitate was formed by addition of diethyl ether (200 mL). The precipitate was collected by vacuum filtration to afford (15.7 g, 83% yield) of the 4-chloro-5-iodo-6-methylpyrimidin-2-amine; MS (EI) for C5H5ClIN3 (272.65, M+2): analytical HPLC purity >97%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Compound 362 was prepared from compound 1 and 2-methoxypyridin-4-ylboronic acid in analogous fashion to Example 2. Compound 363 was prepared as follows: 2-amino-4-chloro-6-methylpyrimidine (5.00 g, 34.8 mmol) was suspended in ACN (50 mL) and MeOH (70 mL). The mixture was charged with NIS (11.75 g, 52.2 mmol) at room temperature and the mixture was heated to 60° C. for 5 h. The mixture was cooled to room temperature and 80% of the volatiles were removed. The suspension was diluted with Et2O (100 mL) and the solids were filtered to obtain 10 g of 4-chloro-5-iodo-6-methylpyrimidin-2-amine. A solution of iodide (500 mg, 1.855 mmol) in DMF (40 mL) was charged with CuCN (332 mg, 3.71 mmol), Pd(PPh3)4 (1072 mg, 0.928 mmol) and CuI (247 mg, 1.299 mmol). The mixture was degassed for 10 min, then heated to 80° C. for 90 min. The mixture was cooled to room temperature and the material was partitioned between water and EA, then filtered on celite. The organic layer of the filtrate was washed several times with brine, dried and concentrated. The filtrate was pre-adsorbed on SiO2 and purified on ISCO 40 g (EA/hex) to give 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile 363. Compound 363 was coupled to compound 362 according to Method G to afford compound 364. ESI-MS m/z: 504.3 [M+H]+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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5 g
Type
reactant
Reaction Step Two
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Quantity
11.75 g
Type
reactant
Reaction Step Three
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Quantity
50 mL
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Reaction Step Four
Name
Quantity
70 mL
Type
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

10.0 g (70 mmol) 4-Chloro-6-methyl-pyrimidin-2-ylamine in 200 mL acetic acid is cooled to 0° C., 15.7 g (70 mmol) NIS is added and the reaction mixture is stirred at RT until conversion of the starting material is completed (18 h). An aqueous solution of 5% Na2S2O3 and 10% NaHCO3 is added until the mixture decolorizes. The formed precipitate is filtered off, taken up with water and the resulting suspension is stirred at RT for 1 h. The product is filtered off and dried in vacuo at 40° C. Yield: 15.2 g (81%). 1H NMR (CDCl3) δ: 5.2 (s, 2H), 2.6 (s, 3H). TLC (silica, 20% EtOAc in PE): Rf=0.50.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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